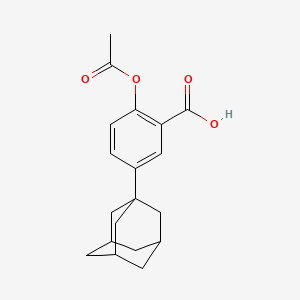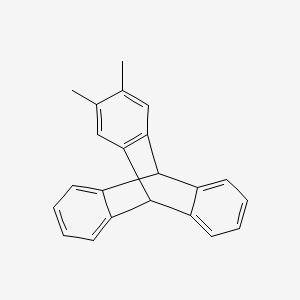
Propanamide, 3-(dodecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(dodecylthio)- is an organic compound with the molecular formula C15H31NOS It is a derivative of propanamide, where a dodecylthio group is attached to the third carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-(dodecylthio)- typically involves the reaction of propanamide with a dodecylthio compound. One common method is the nucleophilic substitution reaction, where the dodecylthio group is introduced to the propanamide molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of propanamide, 3-(dodecylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(dodecylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dodecylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Propanamide, 3-(dodecylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antibacterial properties and can be used in the development of new antibiotics.
Medicine: It is being studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: The compound can be used as a surfactant in various industrial applications, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of propanamide, 3-(dodecylthio)- involves its interaction with cellular membranes. The dodecylthio group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound without the dodecylthio group.
Propanamide, 3-(methylthio)-: A similar compound with a shorter alkyl chain.
Propanamide, 3-(ethylthio)-: Another derivative with a slightly longer alkyl chain than the methylthio derivative.
Uniqueness
Propanamide, 3-(dodecylthio)- is unique due to its long dodecylthio chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting lipid membranes, setting it apart from its shorter-chain analogs.
Properties
CAS No. |
21790-36-3 |
|---|---|
Molecular Formula |
C15H31NOS |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
3-dodecylsulfanylpropanamide |
InChI |
InChI=1S/C15H31NOS/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H2,16,17) |
InChI Key |
QAUOEZAIEDZYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
